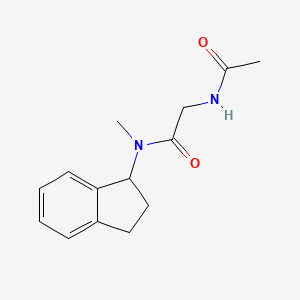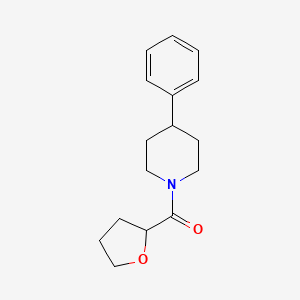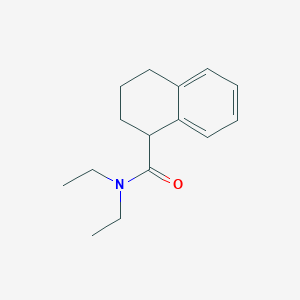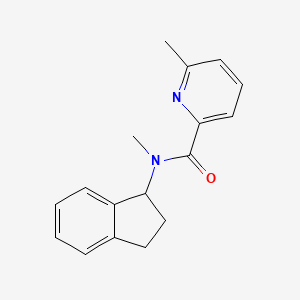
(4-Methoxyphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPMP and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The exact mechanism of action of MPMP is not well understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. MPMP has been found to have an affinity for both the D2 and 5-HT2A receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
MPMP has been found to have a range of biochemical and physiological effects. Studies have shown that it can increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. MPMP has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPMP in lab experiments is that it has a high affinity for the D2 and 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using MPMP is that its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on MPMP. One area of interest is in the development of new drugs based on the structure of MPMP. Another area of interest is in understanding the mechanism of action of MPMP and how it interacts with other neurotransmitter systems in the brain. Additionally, studies are needed to determine the long-term effects of MPMP on brain function and behavior. Finally, there is a need for more studies to determine the safety and efficacy of MPMP in humans.
Conclusion
In conclusion, (4-Methoxyphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its mechanism of action is not well understood. MPMP has been found to have potential as an antipsychotic drug and has been studied for its effects on the dopamine and serotonin receptors in the brain. Despite its potential, more research is needed to determine the safety and efficacy of MPMP in humans.
Métodos De Síntesis
The synthesis of MPMP has been achieved using various methods, including the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated to obtain the desired product. Other methods involve the reaction of 4-methoxybenzaldehyde with pyridine-4-carbaldehyde in the presence of a base such as sodium ethoxide.
Aplicaciones Científicas De Investigación
MPMP has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of interest is in the development of new drugs. MPMP has been found to have potential as an antipsychotic drug and has been studied for its effects on the dopamine and serotonin receptors in the brain.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-6-4-14(5-7-15)17(20)19-12-2-3-16(19)13-8-10-18-11-9-13/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQFESVIWRAMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

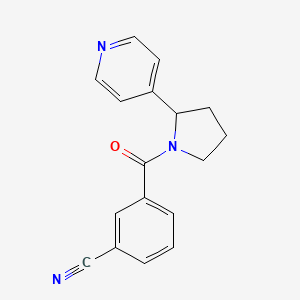

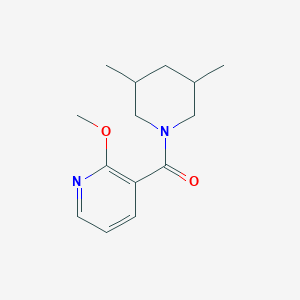


![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)


